Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)-
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Overview
Description
Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. This compound features a quinoline core substituted with a chloro group at the 2-position, a methyl group at the 7-position, and a 3-(3-phenyl-5-isoxazolyl) group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several well-known methods such as the Skraup, Doebner-Miller, and Friedländer syntheses. For Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)-, a multi-step synthesis is often employed.
Industrial Production Methods
Industrial production of quinoline derivatives often utilizes catalytic processes and high-throughput methods to ensure efficiency and yield. Transition metal-catalyzed reactions and green chemistry approaches, such as ionic liquid-mediated reactions and ultrasound irradiation, are commonly used to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of dyes, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to DNA, and interfere with cellular processes. The specific pathways and targets depend on the biological activity being investigated, such as antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad range of applications.
2-Chloroquinoline: Similar in structure but lacks the methyl and isoxazolyl groups.
7-Methylquinoline: Similar but lacks the chloro and isoxazolyl groups.
3-(3-Phenyl-5-isoxazolyl)quinoline: Similar but lacks the chloro and methyl groups .
Uniqueness
Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a quinoline backbone with the following structural characteristics:
- Chlorine atom at the 2-position
- Methyl group at the 7-position
- Phenyl-isoxazole moiety at the 3-position
The molecular formula is C17H15ClN2O, with a molecular weight of approximately 320.77 g/mol. Its structural uniqueness contributes to its varied biological activities.
Biological Activities
Quinoline derivatives, including the specific compound , have been studied for a range of biological activities:
1. Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, a study evaluated various quinoline derivatives against human cancer cell lines such as HeLa (cervical cancer) and HT29 (colon cancer). The results showed that certain derivatives demonstrated potent antiproliferative effects, surpassing standard chemotherapeutics like 5-fluorouracil (5-FU) in efficacy .
Table 1: Anticancer Activity of Quinoline Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Activity Level |
---|---|---|---|
Quinoline, 2-chloro-7-methyl... | HeLa | 1.5 | High |
6-Bromo-5-nitroquinoline | HT29 | 0.8 | Very High |
Control (5-FU) | HT29 | 1.0 | Moderate |
2. Antimicrobial Properties
Quinoline derivatives have shown promising antimicrobial activity against various pathogens. A study highlighted their effectiveness against Gram-positive and Gram-negative bacteria, with some compounds displaying broader activity than traditional antibiotics like ciprofloxacin .
Table 2: Antimicrobial Activity
Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Quinoline, 2-chloro-7-methyl... | Staphylococcus aureus | 12 µg/mL |
Quinoline, 2-chloro-7-methyl... | Escherichia coli | 16 µg/mL |
Ciprofloxacin | Salmonella typhimurium | 8 µg/mL |
3. Antitubercular Activity
The quinoline scaffold has been pivotal in developing new anti-tuberculosis agents. Compounds derived from quinolines have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, with some exhibiting MIC values as low as 0.5 µg/mL .
The mechanisms through which quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, including DNA topoisomerases and kinases, which are essential for cell division and proliferation.
- DNA Interaction : Quinoline derivatives can intercalate into DNA structures, disrupting replication and transcription processes.
- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells through the activation of caspase proteins, leading to programmed cell death .
Case Studies
Several case studies have explored the efficacy of quinoline derivatives in clinical settings:
- Study on Cancer Cell Lines : A comprehensive evaluation involving various substituted quinolines demonstrated that modifications at specific positions significantly enhanced antiproliferative activity against multiple cancer types.
- Antimicrobial Evaluation : In vitro studies comparing quinoline derivatives with established antibiotics revealed superior antimicrobial properties for several synthesized compounds against resistant bacterial strains.
Properties
CAS No. |
650637-48-2 |
---|---|
Molecular Formula |
C19H13ClN2O |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
5-(2-chloro-7-methylquinolin-3-yl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C19H13ClN2O/c1-12-7-8-14-10-15(19(20)21-16(14)9-12)18-11-17(22-23-18)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
PBEMTGDZAASCKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=CC(=NO3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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